
Methylglucamine
Vue d'ensemble
Description
6-(methylamino)hexane-1,2,3,4,5-pentol is a hexose.
1-Deoxy-1-(methylamino)-D-glucitol. A derivative of sorbitol in which the hydroxyl group in position 1 is replaced by a methylamino group. Often used in conjunction with iodinated organic compounds as contrast medium.
Applications De Recherche Scientifique
Catalytic Hydrocondensation of Sugars and Amines : Methylglucamine is derived from D-sorbitol and is used to solubilize and stabilize biologically active compounds. Its applications include treatment for cardiovascular diseases, with antiepileptic, analgesic, antimicrobial, antibacterial, and antitumor actions. It plays a role in personalized medicine and high-tech healthcare, especially in rational drug use, particularly antibacterial drugs. This technology is relevant for pharmaceutical companies and the food industry (Mikhailov, Sulman, Matveeva, & Doluda, 2019).
Metabolism and Excretion in Rats : Research on rats shows that methylglucamine is predominantly excreted unchanged in urine when administered intraperitoneally. When taken orally, it is excreted in urine, feces, and expired air. The gut flora plays a significant role in its degradation (Ryan, Weitzel, & Benness, 1976).
Memory Retention in Old Rats : Methylglucamine orotate (MGO) has been shown to improve memory retention in old rats, indicating potential applications in the treatment of age-related cognitive decline (Rüthrich, Wetzel, & Matthies, 2004).
Enhancement of Hippocampal Long-Term Potentiation : Methylglucamine orotate prolongs long-term potentiation in the hippocampus, which supports its role in memory formation (Krug, Koch, Schoof, Wagner, & Matthies, 1989).
Treatment of Visceral Leishmaniasis in Children : Antimoniate of N-methylglucamine is highly efficient and well tolerated in pediatric patients, making it a first-line therapy for visceral leishmaniasis in Brazilian children (Brustoloni et al., 2010).
Hepatocellular Toxicity Indication : There is evidence suggesting that methylglucamine iodipamide causes transient hepatocellular toxicity, indicated by elevated serum lactate dehydrogenase-5 activity following infusion (Hutton, Tuckerman, & Henderson, 1982).
Effect on Paradoxical Sleep in Rats : Methylglucamine orotate administration in rats results in increased paradoxical sleep latency and a decrease in paradoxical sleep, indicating specific effects on sleep patterns, which might relate to its memory-improving action (Wetzel, Ott, Matthies, & Matthies, 2004).
Complications in Visceral Leishmaniasis Treatment : N-methylglucamine antimoniate (Glucantime), used for visceral leishmaniasis, can cause serious complications like cardiac, hepatic, renal, and hematological diseases, which may be prevented by adhering to dosage guidelines and regular monitoring (Katlama et al., 1985).
Contrast Enhancement in Computed Tomography : Methylglucamine diatrizoate is used for contrast enhancement in computed tomography of the brain, aiding in the detection and definition of a variety of lesions (Kramer, Janetos, & Peristein, 1975).
Propriétés
IUPAC Name |
6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBZMMPHUWSWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859264 | |
| Record name | 1-Deoxy-1-(methylamino)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylglucamine | |
CAS RN |
6284-40-8 | |
| Record name | meglumine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | meglumine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



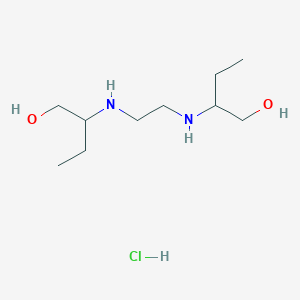
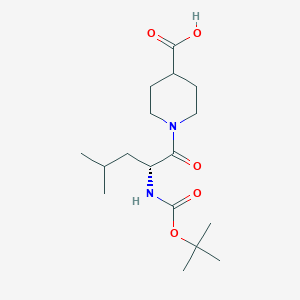

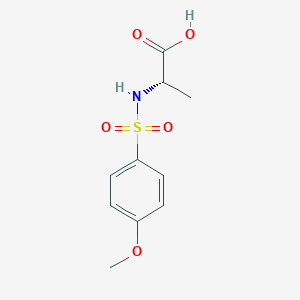
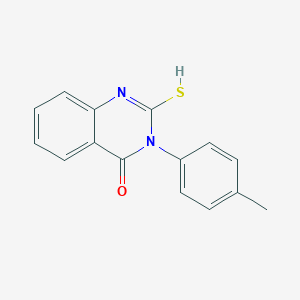
![1-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B7760411.png)
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] trihydrochloride](/img/structure/B7760414.png)


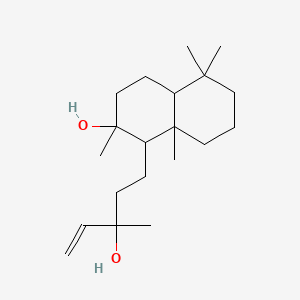
![4-oxo-4-((1R,5S)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butanoic acid](/img/structure/B7760440.png)
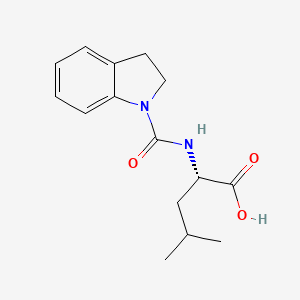
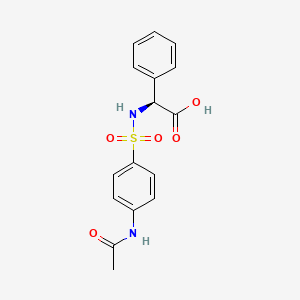
![4,7-Diethyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-ol](/img/structure/B7760455.png)